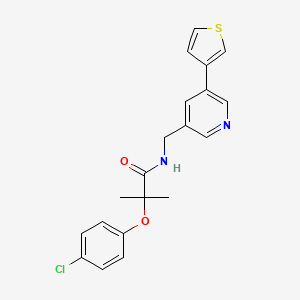
2-(4-chlorophenoxy)-2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C20H19ClN2O2S and its molecular weight is 386.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-chlorophenoxy)-2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a synthetic organic molecule with potential applications in medicinal chemistry. Its unique structural features suggest that it may exhibit significant biological activity, particularly in the context of cancer treatment and neuropeptide modulation.
Chemical Structure
This compound can be characterized by its distinct functional groups:
- Chlorophenoxy group : Contributes to its biological interactions.
- Methyl group : May enhance lipophilicity.
- Thiophenyl and pyridine moieties : Potentially involved in receptor binding and enzyme inhibition.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets, such as:
- Enzymes : It may inhibit enzymes involved in critical biological pathways, including those regulating neuropeptides and cell proliferation.
- Receptors : The compound could bind to various receptors, influencing signaling pathways that are pivotal in cancer progression and neurodegenerative diseases.
Anticancer Activity
Recent studies have highlighted the potential of similar compounds in exhibiting anticancer properties. For instance, derivatives containing chlorophenyl and pyridine structures have shown promising results against various cancer cell lines.
| Compound | Cell Line | % Inhibition | IC50 (µM) |
|---|---|---|---|
| Compound A | MDA-MB-468 (breast cancer) | 84.83% | 0.87 |
| Compound B | HCT-116 (colon cancer) | 81.58% | 0.80 |
| Compound C | PC-3 (prostate cancer) | 90.47% | 0.67 |
In these studies, the presence of a chlorophenyl group was correlated with enhanced antiproliferative activity, suggesting that the compound may exhibit similar efficacy due to its structural analogies .
Neuroprotective Effects
The compound's potential role as an inhibitor of prolyl oligopeptidase (POP), an enzyme involved in neuropeptide regulation, indicates its possible neuroprotective effects. By modulating neuropeptide levels, it could contribute to therapeutic outcomes in neurodegenerative disorders .
Case Studies
- Study on Anticancer Activity : A recent investigation into compounds with similar structures revealed that those containing thiophene and pyridine rings exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancers. The study reported IC50 values as low as 0.67 µM for certain derivatives, indicating strong anticancer potential .
- Neuropeptide Modulation : Another study focused on the inhibition of POP by related compounds demonstrated a decrease in neuropeptide levels in vitro, suggesting that this compound may also play a role in modulating neurodegenerative processes .
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c1-20(2,25-18-5-3-17(21)4-6-18)19(24)23-11-14-9-16(12-22-10-14)15-7-8-26-13-15/h3-10,12-13H,11H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLUWZZXENAGSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CC(=CN=C1)C2=CSC=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













